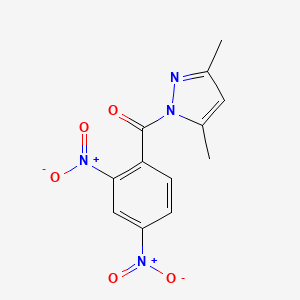
2-(1-azepanyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide
Übersicht
Beschreibung
2-(1-azepanyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is also known as AZA-9 and has been found to exhibit promising pharmacological properties, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 2-(1-azepanyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways involved in disease processes, leading to the suppression of disease symptoms.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-azepanyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide exhibits significant biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and exhibit antimicrobial activity. Additionally, it has been shown to have minimal toxicity, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1-azepanyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide is its versatility in various lab experiments. It can be used in cell-based assays, animal studies, and in vitro experiments. However, one of the limitations of this compound is its relatively complex synthesis process, which can limit its availability and use in some labs.
Zukünftige Richtungen
As research on 2-(1-azepanyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide continues, there are several potential future directions for this compound. These include further studies on its mechanism of action, optimization of its pharmacological properties, and exploration of its potential applications in other disease areas. Additionally, there is a need for more research on the synthesis and availability of this compound to make it more accessible to researchers in the field.
In conclusion, 2-(1-azepanyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide is a promising compound that has significant potential in drug discovery and development. Its versatility in various lab experiments, minimal toxicity, and promising pharmacological properties make it a valuable tool for researchers in various fields. As research on this compound continues, there is a need for further exploration of its potential applications and optimization of its pharmacological properties to maximize its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-(1-azepanyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide has been studied extensively for its potential applications in drug discovery and development. It has been found to exhibit significant activity against various disease targets, including cancer, inflammation, and infectious diseases.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c27-21(16-26-13-6-1-2-7-14-26)24-19-11-8-12-20-18(19)15-23-22(25-20)17-9-4-3-5-10-17/h3-5,9-10,15,19H,1-2,6-8,11-14,16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYSJWZQELTELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2CCCC3=NC(=NC=C23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-azepanyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B3837576.png)



![N'-[4-(dimethylamino)benzylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B3837598.png)
![N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B3837600.png)

![N-(3,6-dichloro-2-pyridinyl)-N'-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)(methyl)amino]carbonyl}sulfamide](/img/structure/B3837626.png)
![N-(3-phenylpropyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B3837628.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-5-methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxamide](/img/structure/B3837635.png)
![N~4~-{[2-(diethylamino)-3-pyridinyl]methyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B3837640.png)
![5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine](/img/structure/B3837649.png)